molecular formula C17H26N2O3S B2435613 N-(3-morpholin-4-ylpropyl)-4-thiophen-2-yloxane-4-carboxamide CAS No. 877650-12-9

N-(3-morpholin-4-ylpropyl)-4-thiophen-2-yloxane-4-carboxamide

Cat. No. B2435613
CAS RN: 877650-12-9
M. Wt: 338.47
InChI Key: DRCLMSSTHSSNOJ-UHFFFAOYSA-N
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Description

The compound “N-(3-morpholin-4-ylpropyl)-4-thiophen-2-yloxane-4-carboxamide” is a complex organic molecule. It contains a morpholine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The thiophen and carboxamide groups suggest that this compound could have interesting electronic properties and might be involved in various chemical reactions.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the interactions between the morpholine, thiophen, and carboxamide groups. These groups could influence the overall shape of the molecule and its electronic properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could impact its solubility in different solvents .

Scientific Research Applications

Synthesis and Crystal Structure

The synthesis and crystal structure of compounds related to N-(3-morpholin-4-ylpropyl)-4-thiophen-2-yloxane-4-carboxamide have been extensively studied, providing valuable insights into their potential applications in scientific research. For instance, compounds synthesized through the condensation of specific acids with morpholino-amines exhibit significant inhibitory activity against cancer cell lines. This suggests a potential application in the development of antiproliferative agents. The detailed crystal structures of these compounds enable a deeper understanding of their biological interactions and activities (J. Lu et al., 2021; Jiu-Fu Lu et al., 2017).

Antitumor Activity

The antitumor activities of these compounds are a primary focus of research, with several studies demonstrating their efficacy against various cancer cell lines. The synthesis of different morpholino-indazole-carboxamide derivatives, following specific condensation and cyclization reactions, resulted in compounds with distinct inhibitory capacities against the proliferation of cancer cells, highlighting their potential as chemotherapeutic agents (X. Ji et al., 2018; Jiu-Fu Lu et al., 2020).

Synthesis Methods

Innovative synthesis methods have been developed to create morpholine derivatives, enhancing the efficiency and applicability of these compounds in research settings. For example, the use of sulfinamides as protecting groups for amine functionalities facilitates the synthesis of morpholines, demonstrating a potential application in drug synthesis and the development of new therapeutic agents (Sven P. Fritz et al., 2011).

Enzyme Inhibitory Activity

The enzyme inhibitory activity of these compounds, particularly against enzymes like carbonic anhydrases, showcases their potential for therapeutic use. Specific aromatic sulfonamide derivatives have been identified as potent inhibitors of various carbonic anhydrase isoenzymes, indicating their potential in the treatment of conditions associated with these enzymes (C. Supuran et al., 2013).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential uses. Without specific information, it’s difficult to provide a detailed safety analysis .

properties

IUPAC Name

N-(3-morpholin-4-ylpropyl)-4-thiophen-2-yloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c20-16(18-6-2-7-19-8-12-22-13-9-19)17(4-10-21-11-5-17)15-3-1-14-23-15/h1,3,14H,2,4-13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRCLMSSTHSSNOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CS2)C(=O)NCCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-morpholinopropyl)-4-(thiophen-2-yl)tetrahydro-2H-pyran-4-carboxamide

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